N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
説明
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase PAK4, which is involved in the regulation of cell growth and survival.
作用機序
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide works by inhibiting the activity of PAK4, a protein kinase that is involved in the regulation of cell growth and survival. PAK4 is overexpressed in many types of cancer cells, and its inhibition leads to a decrease in cell proliferation and an increase in cell death. In addition, PAK4 is involved in the regulation of tau protein, which is implicated in the development of Alzheimer's disease. By inhibiting PAK4, N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide may have potential as a treatment for this disease as well.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. It also enhances the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In Alzheimer's disease, it may have potential as a treatment by inhibiting the activity of PAK4 and reducing the accumulation of tau protein.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its potency as a PAK4 inhibitor. It has been shown to be highly effective in inhibiting the activity of PAK4, making it a valuable tool for studying the role of this protein kinase in cancer and Alzheimer's disease. However, one limitation of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its specificity for PAK4. It may also inhibit the activity of other protein kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide. One area of research is the development of combination therapies for cancer. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to enhance the effectiveness of chemotherapy drugs, and further studies could investigate the potential for combination therapy with other types of cancer treatments. Another area of research is the development of more specific inhibitors of PAK4. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has some limitations in terms of its specificity, and the development of more specific inhibitors could improve our understanding of the role of PAK4 in cancer and Alzheimer's disease. Finally, further studies could investigate the potential for N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide as a treatment for Alzheimer's disease. Its ability to inhibit the activity of PAK4 and reduce the accumulation of tau protein make it a promising candidate for further research in this area.
科学的研究の応用
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has also been studied for its potential as a treatment for Alzheimer's disease, as PAK4 is involved in the regulation of tau protein, which is implicated in the development of the disease.
特性
IUPAC Name |
N-cyclohexyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c1-13(18(27)24-15-10-6-3-7-11-15)28-19-25-16(14-8-4-2-5-9-14)12-17(26-19)20(21,22)23/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRTQLIGHCIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。